4-Cyclopropyl-3-methoxybenzonitrile
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Overview
Description
4-Cyclopropyl-3-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, featuring a cyclopropyl group and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-methoxybenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable substituted benzene derivative.
Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Methoxylation: The methoxy group is introduced via methylation reactions, commonly using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Nitrile Formation: The nitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropyl-3-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-4-methoxybenzonitrile
- 4-Methoxybenzonitrile
- 4-Cyclopropylbenzonitrile
Uniqueness
4-Cyclopropyl-3-methoxybenzonitrile is unique due to the specific positioning of the cyclopropyl and methoxy groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-cyclopropyl-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
HFYJJYNAMVZSNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)C2CC2 |
Origin of Product |
United States |
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